12-O-Methylcarnosic acid

Übersicht

Beschreibung

12-O-Methylcarnosinsäure: ist eine Diterpen-Carnosinsäure, die aus dem Aceton-Extrakt von Salvia microphylla isoliert wurde. Sie ist bekannt für ihre antioxidativen, krebshemmenden und antimikrobiellen Wirkungen . Diese Verbindung ist auch ein aktiver Bestandteil der 5α-Reduktase-Hemmung mit einem IC50-Wert von 61,7 μM .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: 12-O-Methylcarnosinsäure kann durch Methylierung von Carnosinsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Methanol und eines starken Säure-Katalysators unter Rückflussbedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 12-O-Methylcarnosinsäure beinhaltet die Extraktion von Carnosinsäure aus Salvia microphylla, gefolgt von ihrer Methylierung. Der Extraktionsprozess verwendet Lösungsmittel wie Aceton, und der Methylierungsprozess wird mit Methanol und Säure-Katalysatoren durchgeführt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 12-O-Methylcarnosic acid can be synthesized through the methylation of carnosic acid. The reaction typically involves the use of methanol and a strong acid catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of carnosic acid from Salvia microphylla followed by its methylation. The extraction process uses solvents like acetone, and the methylation process is carried out using methanol and acid catalysts .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 12-O-Methylcarnosinsäure unterliegt Oxidationsreaktionen, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Sie kann reduziert werden, um weniger oxidierte Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Halogenide unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Oxidierte Derivate wie Isorosmanol.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Methoxygruppe ersetzen

Wissenschaftliche Forschungsanwendungen

Chemie: 12-O-Methylcarnosinsäure wird als Standard in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet, um die Hauptbestandteile in Rosmarinblättern zu identifizieren .

Biologie: Die Verbindung hat antimikrobielle Aktivität gegen Staphylococcus aureus gezeigt und ist wirksam bei der Vorbeugung von Magengeschwüren .

Medizin: Sie hat potenzielle krebshemmende Eigenschaften, indem sie die Proliferation von LNCaP-Zellen hemmt, die androgenabhängige Prostatakrebszellen sind .

Industrie: Aufgrund ihrer antioxidativen Eigenschaften wird 12-O-Methylcarnosinsäure in der Lebensmittelindustrie als natürliches Konservierungsmittel verwendet .

Wirkmechanismus

12-O-Methylcarnosinsäure übt ihre Wirkung hauptsächlich durch die Hemmung der 5α-Reduktase aus, einem Enzym, das am Stoffwechsel von Steroiden beteiligt ist. Diese Hemmung führt zu einer verringerten Proliferation von androgenabhängigen Zellen . Zusätzlich beinhaltet ihre antioxidative Aktivität das Entfernen von freien Radikalen, wodurch oxidativer Schaden verhindert wird .

Wirkmechanismus

12-O-Methylcarnosic acid exerts its effects primarily through the inhibition of 5α-reductase, an enzyme involved in the metabolism of steroids. This inhibition leads to reduced proliferation of androgen-dependent cells . Additionally, its antioxidant activity involves scavenging free radicals, thereby preventing oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Carnosinsäure: Die Stammverbindung von 12-O-Methylcarnosinsäure, bekannt für ihre antioxidativen Eigenschaften.

Carnosol: Ein weiteres Diterpen mit ähnlichen antioxidativen und krebshemmenden Wirkungen.

Rosmanol: Ein oxidiertes Derivat von Carnosinsäure mit starker antioxidativer Aktivität

Einzigartigkeit: 12-O-Methylcarnosinsäure ist einzigartig aufgrund ihrer spezifischen Hemmung der 5α-Reduktase und ihrer Fähigkeit, Magengeschwüren vorzubeugen. Ihre methylierte Struktur verleiht ihr auch im Vergleich zu ihrer Stammverbindung, Carnosinsäure, unterschiedliche chemische Eigenschaften .

Eigenschaften

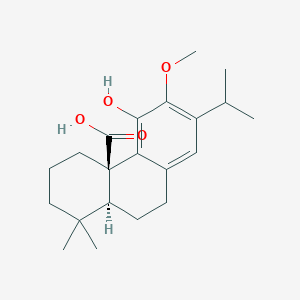

IUPAC Name |

(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNSARJGBPMQDI-YCRPNKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62201-71-2 | |

| Record name | 62201-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the distribution of 12-O-Methylcarnosic acid in rosemary plants?

A: Research suggests that while this compound is found in rosemary leaves, it is not involved in the same antioxidant mechanisms as its precursor, carnosic acid. Carnosic acid, primarily located in chloroplasts, acts as an antioxidant and is converted to isorosmanol. This is then methylated to 11,12-di-O-methylisorosmanol and transferred to the plasma membrane. this compound, produced by direct methylation of carnosic acid within chloroplasts, also accumulates in the plasma membrane. [] These O-methylated diterpenes might not possess antioxidant activity but could influence plasma membrane stability. []

Q2: How does the presence of this compound differ between Salvia species?

A: Interestingly, this compound shows a distinct presence in different Salvia species. While it is a major terpene phenolic compound in Salvia pomifera, it is entirely absent in Salvia fruticosa. [] This highlights the varying phytochemical profiles within the Salvia genus.

Q3: Can 1H-qNMR be used to quantify this compound in plant extracts?

A: Yes, quantitative Proton Nuclear Magnetic Resonance Spectroscopy (1H-qNMR) has been successfully employed to quantify this compound in various extracts from Salvia species, including infusions, decoctions, and oleolites. [] This method proves particularly useful for analyzing sensitive metabolites like this compound, which can degrade during chromatographic analysis. []

Q4: How does the extraction method affect the yield of this compound?

A: Research indicates that the extraction method significantly influences the yield of this compound. For instance, decoctions generally yielded higher amounts of this compound compared to infusions from the examined Salvia species. [] Additionally, the stability of this compound varied with the extraction solvent. While it degraded in tinctures prepared with polar solvents, it remained stable in oleolites using olive oil. [] This suggests that olive oil could be a more suitable solvent for extracting and preserving this compound.

Q5: How does storage time affect this compound content in plant material?

A: A preliminary stability study on Salvia fruticosa revealed that the total quantity of abietane-type diterpenes, including this compound, decreased over time. Specifically, a decrease of 16.51% and 40.79% was observed after 12 and 36 months of storage, respectively. [] This highlights the importance of considering storage conditions and duration to maintain the desired levels of this compound in plant materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.